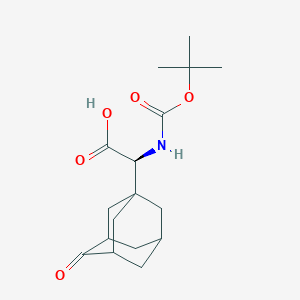![molecular formula C10H22Cl2N2O2 B1451225 2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride CAS No. 1396965-09-5](/img/structure/B1451225.png)
2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Treatment
- The compound has shown potential in cancer treatment through the inhibition of Aurora A kinase. This inhibition is crucial as it may be useful in treating various types of cancer. (ロバート ヘンリー,ジェームズ, 2006).
Coordination Chemistry
- It forms a 1:2 adduct with triphenyltin chloride. The formation involves transferring the acidic hydrogen atom to the imine nitrogen atom, creating an intramolecular hydrogen bond and the carboxylate group bridging two tin atoms. This chemistry could be significant in material sciences and catalysis. (Y. Yan & L. Khoo, 2005).
Organic Synthesis
- It has been utilized in the synthesis of Oxindole via Palladium-catalyzed C-H functionalization, highlighting its importance in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor. (J. Magano et al., 2014).
Glycosidase Inhibition
- Derivatives have been synthesized as potential glycosidase inhibitors, a critical function in the development of therapeutic agents for diseases like diabetes and cancer. (D. Baumann et al., 2008).
Pharmacology
- It's a part of the structure of compounds that have shown pharmacological activities like antiarrhythmic, antiaggregation, and antiserotonin activities, demonstrating its importance in drug discovery. (O. Zhukovskaya et al., 2017).
Solid Form Selection in Pharmaceutical Development
- Its derivatives have been explored for their solid form, stability, and potential as pharmaceutical compounds, emphasizing the importance of its structural components in drug formulation. (T. Kojima et al., 2008).
Propiedades
IUPAC Name |
2-[methyl-(1-methylpiperidin-4-yl)amino]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(10(13)14)12(3)9-4-6-11(2)7-5-9;;/h8-9H,4-7H2,1-3H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBVPNDENMQSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C1CCN(CC1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)
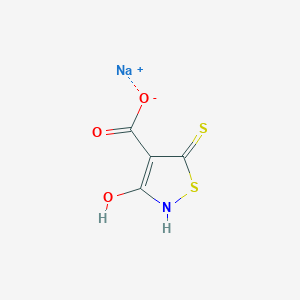
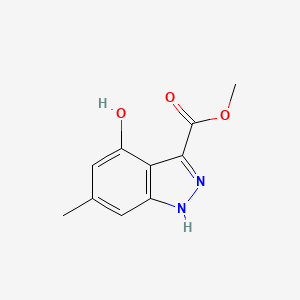
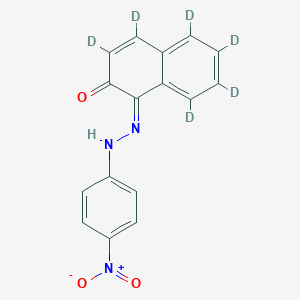
![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)
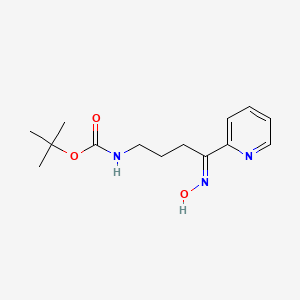

![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)
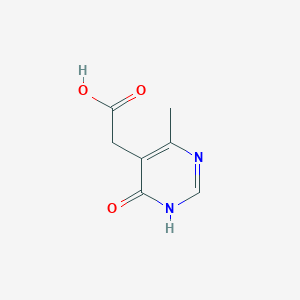
![[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1451161.png)


